molecular formula C24H20ClN5O3S B6485212 N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-63-1

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6485212
CAS No.: 899348-63-1
M. Wt: 494.0 g/mol
InChI Key: MXEWIYFNXFFMGC-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin core. Key structural features include:

  • Aryl amine substituent: A 4-chloro-2-methoxy-5-methylphenyl group attached to the 5-position of the quinazoline ring.
  • Sulfonyl group: A 4-methylbenzenesulfonyl (tosyl) moiety at the 3-position, contributing to steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3S/c1-14-8-10-16(11-9-14)34(31,32)24-23-27-22(17-6-4-5-7-20(17)30(23)29-28-24)26-19-12-15(2)18(25)13-21(19)33-3/h4-13H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEWIYFNXFFMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C(=C5)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity based on existing literature, including structure-activity relationships (SAR), cytotoxicity assays, and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by:

  • Molecular Formula : C18H20ClN5O2S
  • Molecular Weight : 389.89 g/mol

The structural formula can be represented as follows:

N 4 chloro 2 methoxy 5 methylphenyl 3 4 methylbenzenesulfonyl 1 2 3 triazolo 1 5 a quinazolin 5 amine\text{N 4 chloro 2 methoxy 5 methylphenyl 3 4 methylbenzenesulfonyl 1 2 3 triazolo 1 5 a quinazolin 5 amine}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of triazoloquinazoline derivatives on various cancer cell lines. Notably:

  • Cytotoxicity : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 and HeLa. The IC50 values for these cell lines were reported to be approximately 36 μM and 34 μM, respectively, indicating a moderate level of potency in inducing apoptosis in these cells .

Table 1: Cytotoxicity Data of Triazoloquinazoline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
37HCT-11636Induction of apoptosis
37HeLa34Mitochondrial membrane depolarization
46MCF-7<100Caspase activation

The mechanism of action involves the induction of apoptosis through mitochondrial pathways and activation of caspases, which are crucial for programmed cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Research on related pyrazoloquinazolines indicated that compounds with similar scaffolds effectively inhibited pro-inflammatory cytokines and reduced NF-kB/AP-1 activity in vitro .

Table 2: Anti-inflammatory Activity Comparison

CompoundActivity AssayIC50 (μM)Target Pathway
13iNF-kB/AP-1 Reporter<50MAPK pathway
16LPS-induced activity<30JNK signaling

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inflammatory Modulation : Inhibition of NF-kB and AP-1 pathways reduces inflammatory responses.
  • Cell Cycle Arrest : Potential interference with cell cycle progression in cancer cells.

Case Studies

A notable study involved the synthesis and evaluation of various triazoloquinazoline derivatives where the target compound was part of a library screened for anticancer activity. The results highlighted its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the [1,2,3]triazolo[1,5-a]quinazolin core but differ in substituents, leading to variations in physicochemical properties and biological activity:

Compound Name Amine Substituent Sulfonyl Substituent Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
Target Compound : N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-chloro-2-methoxy-5-methylphenyl 4-methylbenzenesulfonyl ~539.0 Reference
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-methylbenzyl 2,5-dimethylbenzenesulfonyl ~528.6 - Benzyl vs. phenylamine; reduced hydrogen-bonding potential
- Increased sulfonyl group lipophilicity
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-diethoxyphenethyl 4-methylphenyl ~510.6 - Ethyl linker; ethoxy groups enhance solubility
- Lack of sulfonyl group reduces steric hindrance
N-(3-Chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-chloro-4-methylphenyl 4-methylbenzenesulfonyl ~523.0 - Chloro substitution at meta vs. para position
- Absence of methoxy group reduces polarity
3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-methoxyphenyl 4-chlorobenzenesulfonyl ~511.0 - Chloro on sulfonyl vs. amine substituent
- Methoxy at para position only

Key Research Findings and Implications

Substituent Effects on Bioactivity

  • Chlorine Position : The target compound’s 4-chloro group on the phenylamine (vs. 3-chloro in ) may improve target binding due to optimal steric alignment. Chlorine’s electron-withdrawing nature enhances electrophilic interactions with biological targets .
  • Methoxy Group : The 2-methoxy substituent in the target compound could facilitate hydrogen bonding with enzymes (e.g., kinases), a feature absent in analogues like and .

Pharmacokinetic Considerations

  • Solubility : The methoxy group may enhance aqueous solubility compared to and , which lack polar substituents .

Activity Trends in Analogues

  • Antimicrobial Potential: Nitro-substituted analogues (e.g., nitroimidazole derivatives) show enhanced antimycobacterial activity , but the target compound’s chloro-methoxy motif may offer a unique mechanism against resistant strains.
  • Kinase Inhibition : The tosyl group in the target compound mimics ATP-competitive inhibitors, a feature shared with and , though activity data remain speculative without direct assays .

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